4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrazine derivatives.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
The compound 4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, including the reaction of appropriate hydrazones with thioketones or thioureas. The compound can be characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives of 1,2,4-triazole-3-thiols, compounds similar to this compound showed activity against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 31.25 - 62.5 μg/mL |
Staphylococcus aureus | 31.25 - 62.5 μg/mL |
Pseudomonas aeruginosa | 62.5 - 125 μg/mL |
Candida albicans | 62.5 - 125 μg/mL |
These results suggest that structural modifications on the sulfur atom of triazoles can influence their antimicrobial efficacy without significantly altering their activity profile .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into the cytotoxic effects of various triazole compounds revealed that derivatives similar to this compound exhibited notable activity against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
Human melanoma IGR39 | 15 |
Triple-negative breast cancer MDA-MB-231 | 12 |
Pancreatic carcinoma Panc-1 | 20 |
The selectivity towards cancer cells was also assessed, with some compounds showing preferential cytotoxicity against malignant cells compared to normal cells .
Structure-Bioactivity Relationship
The biological activity of triazoles is often linked to their structural features. The presence of substituents on the phenyl rings and the thiol group plays a crucial role in modulating their pharmacological properties. For instance:
- Electron-donating groups (like ethoxy) can enhance the electron density on the aromatic system, potentially increasing interaction with biological targets.
- Hydrophobic interactions from methyl groups may improve membrane permeability and bioavailability.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in drug development:
- Antimicrobial Screening : A series of triazole derivatives were synthesized and screened for antimicrobial activity against clinical isolates. The results demonstrated that specific modifications led to enhanced potency against resistant strains.
- Cancer Treatment Trials : Clinical trials involving triazole-based compounds showed promising results in reducing tumor size in patients with advanced melanoma and breast cancer.
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-14-10-8-13(9-11-14)20-16(18-19-17(20)22)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,22) |
InChI Key |
SBSZGHWCVJRPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3C |
Origin of Product |
United States |
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